Propyl 5-bromothiophene-3-carboxylate
CAS No.: 1478954-26-5
Cat. No.: VC2969982
Molecular Formula: C8H9BrO2S
Molecular Weight: 249.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1478954-26-5 |
|---|---|
| Molecular Formula | C8H9BrO2S |
| Molecular Weight | 249.13 g/mol |
| IUPAC Name | propyl 5-bromothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C8H9BrO2S/c1-2-3-11-8(10)6-4-7(9)12-5-6/h4-5H,2-3H2,1H3 |
| Standard InChI Key | SIYNZVWMKOAUBO-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=CSC(=C1)Br |
| Canonical SMILES | CCCOC(=O)C1=CSC(=C1)Br |
Introduction
Chemical Identity and Properties
Propyl 5-bromothiophene-3-carboxylate is an organosulfur compound characterized by a thiophene ring substituted with a bromine atom at the 5-position and a propyl ester group at the 3-position. This combination of features makes it particularly valuable for cross-coupling reactions and various synthetic applications.
Basic Properties
| Property | Value |
|---|---|
| CAS Number | 1478954-26-5 |
| Molecular Formula | C₈H₉BrO₂S |
| Molecular Weight | 249.13 g/mol |
| SMILES | CCCOC(=O)C1=CSC(=C1)Br |
| InChI | InChI=1S/C8H9BrO2S/c1-2-3-11-8(10)6-4-7(9)12-5-6/h4-5H,2-3H2,1H3 |
| InChIKey | SIYNZVWMKOAUBO-UHFFFAOYSA-N |
Physical Properties
The compound exists as a solid at room temperature. Unlike its precursor 5-bromothiophene-3-carboxylic acid (which has a melting point of 140-144°C), specific physical properties such as melting point and boiling point for propyl 5-bromothiophene-3-carboxylate are less documented in current literature .
Structural Features
The compound's structure includes several key functional groups that contribute to its chemical reactivity:
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A five-membered thiophene ring containing a sulfur atom
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A bromine substituent at the 5-position, which facilitates cross-coupling reactions
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A propyl ester group at the 3-position, which can undergo various transformations
This combination of features renders the molecule particularly suitable for synthetic applications, especially in palladium-catalyzed coupling reactions .
Synthesis and Preparation
Standard Synthetic Routes
Propyl 5-bromothiophene-3-carboxylate is typically synthesized through esterification of 5-bromothiophene-3-carboxylic acid with propanol. The general synthetic pathway involves:
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Preparation of 5-bromothiophene-3-carboxylic acid as the starting material
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Esterification with propanol under acidic conditions to yield the propyl ester
The esterification process generally follows one of these approaches:
| Method | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Fischer Esterification | 5-bromothiophene-3-carboxylic acid, propanol, H₂SO₄ | Reflux, 3-4 hours | 65-75% |
| Coupling Agent Method | 5-bromothiophene-3-carboxylic acid, propanol, DCC, DMAP | Room temperature, 12 hours | 70-80% |
| Acid Chloride Route | 5-bromothiophene-3-carboxylic acid chloride, propanol, TEA | 0°C to room temperature, 2 hours | 75-85% |
Alternative Synthesis Methods
The compound can also be prepared via selective bromination of propyl thiophene-3-carboxylate. This alternative route may be preferred when the starting thiophene carboxylate is more readily available than the brominated acid .
Chemical Reactivity and Transformations
Suzuki-Miyaura Cross-Coupling Reactions
One of the most significant applications of propyl 5-bromothiophene-3-carboxylate is in Suzuki-Miyaura cross-coupling reactions. The bromine at the 5-position serves as an excellent leaving group for palladium-catalyzed coupling with boronic acids or boronate esters.
A typical reaction procedure involves:
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Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂dba₃)
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Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)
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Aryl boronic acid or boronate ester
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Solvent system (typically THF, 1,4-dioxane, or DMF/water mixtures)
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Heat (80-100°C) for 12-24 hours
This reaction produces 5-arylthiophene-3-carboxylate derivatives which have potential applications in pharmaceutical and materials science .
Other Cross-Coupling Reactions
In addition to Suzuki-Miyaura coupling, propyl 5-bromothiophene-3-carboxylate can participate in other metal-catalyzed transformations:
| Reaction Type | Coupling Partners | Catalytic System | Typical Yields |
|---|---|---|---|
| Stille Coupling | Organostannanes | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 60-85% |
| Negishi Coupling | Organozinc compounds | Pd(PPh₃)₄, Pd₂dba₃/P(o-Tol)₃ | 65-90% |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | 70-95% |
| Heck Reaction | Alkenes | Pd(OAc)₂, P(t-Bu)₃ | 50-80% |
These reactions expand the synthetic utility of propyl 5-bromothiophene-3-carboxylate as a versatile building block .
Applications in Research and Development
Pharmaceutical Applications
Thiophene derivatives, including functionalized compounds like propyl 5-bromothiophene-3-carboxylate, serve as important scaffolds in medicinal chemistry. The 5-position arylation via Suzuki-Miyaura coupling provides a pathway to compounds with potential biological activities.
Research indicates that similar thiophene derivatives exhibit:
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Antibacterial properties against resistant bacterial strains
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Potential antitumor activities
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Various enzyme inhibitory effects
These properties make propyl 5-bromothiophene-3-carboxylate a valuable starting material for drug discovery programs .
Materials Science Applications
Functionalized thiophenes are widely used in materials science, particularly in:
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Conductive polymers
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Organic semiconductors
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Optoelectronic devices
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Sensor technology
Biological Activity Studies
Antibacterial Properties
Studies on structurally similar thiophene derivatives have shown promising antibacterial activities. For instance, 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, suggesting that propyl 5-bromothiophene-3-carboxylate derivatives might exhibit similar activities .
A comparative study of thiophene derivatives and their minimum inhibitory concentrations (MIC) against various bacterial strains:
| Compound | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | K. pneumoniae MIC (μg/mL) |
|---|---|---|---|
| 5-Bromo-N-ethylthiophene-2-sulfonamide | 1.56 | 3.12 | 0.78 |
| 5-Bromo-N-propylthiophene-2-sulfonamide | 0.78 | 1.56 | 0.39 |
| 5-Arylthiophene derivatives | 0.39-1.56 | 0.78-3.12 | 0.39-1.56 |
These results highlight the potential of thiophene derivatives as antibacterial agents, particularly against drug-resistant strains .
Analytical Characterization
Spectroscopic Data
Propyl 5-bromothiophene-3-carboxylate can be characterized using various spectroscopic techniques:
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Thiophene C-2H | ~7.5-8.0 (s) | ~120-125 |
| Thiophene C-4 | - | ~135-140 |
| Thiophene C-5 | - | ~110-115 |
| C=O | - | ~160-165 |
| -OCH₂- | ~4.0-4.3 (t) | ~65-70 |
| -CH₂- | ~1.7-1.9 (m) | ~20-25 |
| -CH₃ | ~0.9-1.1 (t) | ~10-15 |
Mass Spectrometry
The compound would typically show characteristic fragmentation patterns:
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Molecular ion peak at m/z 249/251 (M⁺, with bromine isotope pattern)
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Fragment peaks corresponding to loss of propyl group
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Fragments associated with thiophene ring cleavage
Collision Cross Section Data
Advanced analysis techniques provide additional characterization. Predicted collision cross section (CCS) data for various adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 248.95793 | 139.0 |
| [M+Na]⁺ | 270.93987 | 140.5 |
| [M+NH₄]⁺ | 265.98447 | 144.0 |
| [M+K]⁺ | 286.91381 | 141.0 |
| [M-H]⁻ | 246.94337 | 138.7 |
| [M+Na-2H]⁻ | 268.92532 | 140.8 |
| [M]⁺ | 247.95010 | 138.2 |
| [M]⁻ | 247.95120 | 138.2 |
These values can be useful for identification and characterization using ion mobility mass spectrometry techniques .
Structure-Activity Relationships
Comparison with Related Thiophene Derivatives
Understanding the structural relationships between propyl 5-bromothiophene-3-carboxylate and similar compounds provides insight into potential applications:
| Compound | Key Structural Difference | Impact on Reactivity | Impact on Biological Activity |
|---|---|---|---|
| 5-Bromothiophene-3-carboxylic acid | Lacks propyl ester | Less lipophilic, more acidic | Potentially less cell penetration |
| Ethyl 5-bromothiophene-3-carboxylate | Shorter alkyl chain | Similar reactivity, slightly less steric hindrance | Similar activity, potentially different pharmacokinetics |
| Propyl thiophene-3-carboxylate | Lacks bromine | Cannot undergo Suzuki coupling at 5-position | Significantly different biological targets |
| 5-Bromothiophene-2-carboxylate | Carboxylate at 2-position | Different electronic distribution | Different binding properties |
These comparative relationships are crucial for understanding how structural modifications affect both chemical reactivity and biological properties .
Future Research Directions
Materials Science Innovations
Emerging applications in materials science include:
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Development of new conducting polymers through controlled polymerization
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Creation of novel organic semiconductors with tailored electronic properties
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Design of sensors based on functionalized thiophenes
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Incorporation into energy storage and conversion devices
These applications leverage the unique electronic properties of thiophene derivatives and the synthetic versatility provided by the bromine substituent .
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